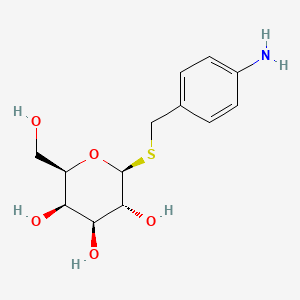

1-(4-Aminobenzylthio)-beta-D galactopyranose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Aminobenzylthio)-beta-D galactopyranose is a chemical compound with the molecular formula C13H19NO5S. It is also known by its systematic name, (2S,3R,4S,5R,6R)-2-[(4-Aminobenzyl)sulphanyl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol This compound is characterized by the presence of a galactopyranose moiety linked to a 4-aminobenzylthio group

Métodos De Preparación

The synthesis of 1-(4-Aminobenzylthio)-beta-D galactopyranose typically involves the reaction of 4-aminobenzylthiol with a suitable galactopyranose derivative. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .

Análisis De Reacciones Químicas

1-(4-Aminobenzylthio)-beta-D galactopyranose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzylthio group, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C13H19NO5S

- Molecular Weight : 301.36 g/mol

- IUPAC Name : 2-[(4-aminophenyl)methylsulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol

- CAS Number : 35785-20-7

The compound features a 4-aminobenzylthio group attached to a beta-D-galactopyranose moiety, which contributes to its reactivity and interaction with biological systems.

Scientific Research Applications

-

Chemistry

- Building Block for Synthesis : 1-(4-Aminobenzylthio)-beta-D-galactopyranose serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution makes it valuable in synthetic chemistry.

- Reagent in Organic Reactions : The compound is used as a reagent in multiple organic reactions, enhancing the efficiency of chemical transformations.

-

Biology

- Biochemical Pathways : Research indicates that this compound may play a role in specific biochemical pathways. It can act as a substrate for enzymes, leading to the formation of active metabolites that could influence cellular processes.

- Enzyme Activity Probes : Its structural characteristics allow it to be utilized as a probe for studying enzyme activities, particularly those involved in glycosylation processes.

-

Medicine

- Therapeutic Potential : Ongoing research is investigating the potential of 1-(4-Aminobenzylthio)-beta-D-galactopyranose as a drug precursor or in drug delivery systems. Its unique properties may enable targeted delivery of therapeutic agents to specific tissues or cells.

- Cancer Research : The compound's interaction with cellular receptors may modulate signaling pathways relevant to cancer progression, making it a candidate for further investigation in cancer therapies .

- Industry

Mecanismo De Acción

The mechanism of action of 1-(4-Aminobenzylthio)-beta-D galactopyranose involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. It may also interact with cellular receptors or proteins, modulating their activity and triggering downstream signaling pathways .

Comparación Con Compuestos Similares

1-(4-Aminobenzylthio)-beta-D galactopyranose can be compared to other similar compounds, such as:

4-Aminobenzyl 1-Thio-beta-D-galactopyranoside: This compound shares a similar structure but differs in the specific functional groups attached to the galactopyranose moiety.

4-Aminobenzylthio-beta-D-glucopyranose: Similar to the galactopyranose derivative, but with a glucose moiety instead of galactose.

4-Aminobenzylthio-beta-D-mannopyranose: Another similar compound with a mannose moiety.

The uniqueness of this compound lies in its specific structural configuration and the presence of the 4-aminobenzylthio group, which imparts distinct chemical and biological properties.

Actividad Biológica

1-(4-Aminobenzylthio)-beta-D-galactopyranose (CAS No. 35785-20-7) is a chemical compound notable for its potential biological activities and applications in various fields, including biochemistry and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H19NO5S

- Molecular Weight : 305.36 g/mol

- Structural Characteristics : The compound features a galactopyranose sugar moiety linked to a 4-aminobenzylthio group, which contributes to its unique biological properties.

1-(4-Aminobenzylthio)-beta-D-galactopyranose acts through multiple mechanisms:

- Enzyme Interaction : It can serve as a substrate for various enzymes, influencing biochemical pathways and leading to the formation of active metabolites.

- Receptor Modulation : The compound may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

- Chemical Reactivity : It undergoes several chemical reactions such as oxidation and nucleophilic substitution, which can further modify its biological activity .

Antimicrobial Properties

Research indicates that 1-(4-Aminobenzylthio)-beta-D-galactopyranose exhibits antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth, suggesting potential applications in developing new antibiotics.

Anticancer Activity

Preliminary studies have shown that the compound may possess anticancer properties by inducing apoptosis in cancer cells. The specific pathways involved are still under investigation, but initial findings indicate that it may disrupt cellular proliferation signals .

Immunomodulatory Effects

The compound has been studied for its immunomodulatory effects, particularly in enhancing immune response. This could have implications for therapeutic strategies in immunotherapy and vaccine development.

Case Studies

Several case studies have explored the biological activity of 1-(4-Aminobenzylthio)-beta-D-galactopyranose:

-

Case Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Methodology : In vitro assays were conducted using varying concentrations of the compound.

- Findings : Significant inhibition of bacterial growth was observed at concentrations above 50 µg/mL.

-

Case Study on Anticancer Properties :

- Objective : To assess the cytotoxic effects on human cancer cell lines.

- Methodology : MTT assays were performed on breast cancer (MCF-7) and lung cancer (A549) cell lines.

- Findings : The compound showed a dose-dependent reduction in cell viability, with IC50 values indicating promising anticancer potential.

- Case Study on Immunomodulation :

Comparative Analysis

The biological activity of 1-(4-Aminobenzylthio)-beta-D-galactopyranose can be compared with similar compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 4-Aminobenzyl 1-Thio-beta-D-galactopyranoside | Moderate antimicrobial activity | Similar structure but different functional groups |

| 4-Aminobenzylthio-beta-D-glucopyranose | Lower anticancer efficacy | Glucose moiety instead of galactose |

| 4-Aminobenzylthio-beta-D-mannopyranose | Limited immunomodulatory effects | Mannose moiety influences activity |

Propiedades

Número CAS |

35785-20-7 |

|---|---|

Fórmula molecular |

C13H19NO5S |

Peso molecular |

301.36 g/mol |

Nombre IUPAC |

2-[(4-aminophenyl)methylsulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C13H19NO5S/c14-8-3-1-7(2-4-8)6-20-13-12(18)11(17)10(16)9(5-15)19-13/h1-4,9-13,15-18H,5-6,14H2 |

Clave InChI |

VNOKYKUWHBAQKG-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CSC2C(C(C(C(O2)CO)O)O)O)N |

SMILES canónico |

C1=CC(=CC=C1CSC2C(C(C(C(O2)CO)O)O)O)N |

Sinónimos |

(4-Aminophenyl)methyl 1-Thio-β-D-galactopyranoside; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.